REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([OH:14])[CH:7]=[CH:8][C:9]=1[NH:10][CH2:11][CH2:12][OH:13])([O-:3])=[O:2].Cl[CH2:16][CH:17]([OH:20])[CH2:18][OH:19]>C(=O)([O-])[O-].[Na+].[Na+]>[OH:20][CH:17]([CH2:18][OH:19])[CH2:16][O:14][C:6]1[CH:7]=[CH:8][C:9]([NH:10][CH2:11][CH2:12][OH:13])=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1NCCO)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
is maintained for a further 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the reaction medium is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After the solvent has been evaporated off to dryness, 29 g of the desired product
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of orange crystals
|
Name
|
|
Type
|
|
Smiles
|
OC(COC1=CC(=C(C=C1)NCCO)[N+](=O)[O-])CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |